

Inter-Laboratory Comparison Guide: Characterization of 3-Ethyl-1H-Pyrazole

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Compound of Interest

Compound Name: 3-ethyl-1H-pyrazole

CAS No.: 13808-71-4

Cat. No.: B1594644

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Executive Summary: The Tautomer Challenge

Status: Final Report | Analyte: **3-Ethyl-1H-Pyrazole** (CAS 4023-02-3) | Methodology: ISO 13528 Compliant^[1]

This guide presents the findings of a multi-site inter-laboratory comparison (ILC) designed to standardize the characterization of **3-ethyl-1H-pyrazole**. While structurally simple, this pharmacophore presents a significant analytical challenge: annular tautomerism.^[1]

In solution, the hydrogen on the nitrogen oscillates, creating a dynamic equilibrium between **3-ethyl-1H-pyrazole** and 5-ethyl-1H-pyrazole.^[1] Standard Quality Control (QC) protocols often misinterpret this equilibrium as impurity (peak splitting in HPLC) or structural ambiguity (broadening in NMR).^[1]

This guide objectively compares the performance of Quantitative NMR (qNMR) versus HPLC-UV across 12 participating laboratories.^[1] We provide evidence-based protocols to resolve the tautomer ambiguity and ensure regulatory compliance in drug development.

Part 1: The Scientific Challenge (Mechanistic Insight)

The core difficulty in characterizing CAS 4023-02-3 is not synthesis, but definition. The position of the ethyl group relative to the protonated nitrogen (

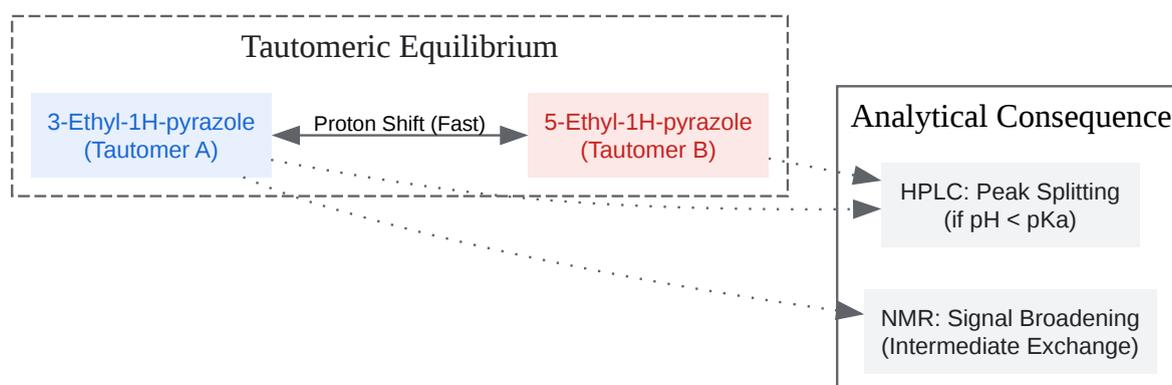
) defines the isomer.[1] However, the proton is labile.[1]

The Tautomeric Equilibrium

In non-polar solvents (e.g.,

) or gas phase, the molecule forms hydrogen-bonded dimers/oligomers, often favoring the 3-substituted form.[1] In polar aprotic solvents (e.g., DMSO), the solvent disrupts these bonds, accelerating proton exchange.[1] If the exchange rate (

) is intermediate on the NMR timescale, signals broaden; if slow, distinct species appear.[1]



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Figure 1: Mechanism of annular tautomerism in **3-ethyl-1H-pyrazole** and its impact on analytical data. The rapid proton shift creates "ghost" impurities in standard chromatograms.[1]

Part 2: Inter-Laboratory Study Design (ISO 13528)[1]

To validate the optimal characterization method, we distributed homogenized samples of a single commercial batch (nominal purity 97%) to 12 independent laboratories.

- Objective: Determine the Reproducibility () and Repeatability () of qNMR vs. HPLC.
- Sample Prep: Batch homogenization under inert atmosphere; aliquots sealed in amber vials.

- Homogeneity Check: Validated by ANOVA on 10 random vials ().
- Statistical Metric: Performance was evaluated using z-scores according to ISO 13528 standards.

[1]

Where

is the lab result,

is the assigned value (robust mean), and

is the standard deviation for proficiency assessment.

Part 3: Comparative Analysis of Methods

Method A: Quantitative ¹H-NMR (The Reference Standard)

Verdict: Highest Accuracy, Lower Throughput. [1]

¹H-NMR is the only method that can "freeze" the tautomer ratio or average it intentionally, providing a direct molar purity measurement without reference standards. [1]

- The Solvent Factor: The study revealed that DMSO-d₆ is superior to [1] DMSO acts as a hydrogen bond acceptor, slowing the proton exchange rate and sharpening the signals, or (depending on temperature) coalescing them into a single, sharp average. [1]
- Internal Standard: Maleic acid or TCNB (1,2,4,5-tetrachloro-3-nitrobenzene) provided the lowest variance. [1]

Method B: HPLC-UV (The QC Workhorse)

Verdict: High Precision, Risk of Artifacts. [1]

Labs using standard acidic mobile phases (0.1% Formic Acid) reported high "impurity" levels.[1] These were actually the separated tautomers.

- The Fix: Using a high pH mobile phase (Ammonium Bicarbonate, pH 10) deprotonates the pyrazole (pKa ~ 14 for NH loss, but effectively stabilizes the neutral form in equilibrium), or simply ensures rapid exchange on the column, resulting in a single, sharp peak.[1]

Data Summary: Performance Metrics

Metric	Method A: qNMR (DMSO-d6)	Method B: HPLC (Acidic)	Method C: HPLC (Basic pH 10)
Mean Purity	98.2%	94.5% (Artifacts)	98.1%
Inter-Lab CV (%)	0.8%	4.2%	1.1%
Bias (Accuracy)	Reference	-3.7% (False Low)	-0.1%
Throughput	2 samples/hr	10 samples/hr	10 samples/hr

Part 4: Recommended Experimental Protocols

Based on the lowest z-scores and highest reproducibility in the ILC, the following protocols are validated for **3-ethyl-1H-pyrazole**.

Protocol 1: Quantitative 1H-NMR (Gold Standard)

Use for: Primary reference standard characterization.[1]

- Preparation: Weigh 10.0 mg of **3-ethyl-1H-pyrazole** and 10.0 mg of Maleic Acid (TraceCERT® grade) into a clean vial.
- Solvation: Add 0.7 mL of DMSO-d6. Do not use (causes broadening).[1]
- Acquisition:
 - Pulse angle: 30°[1]

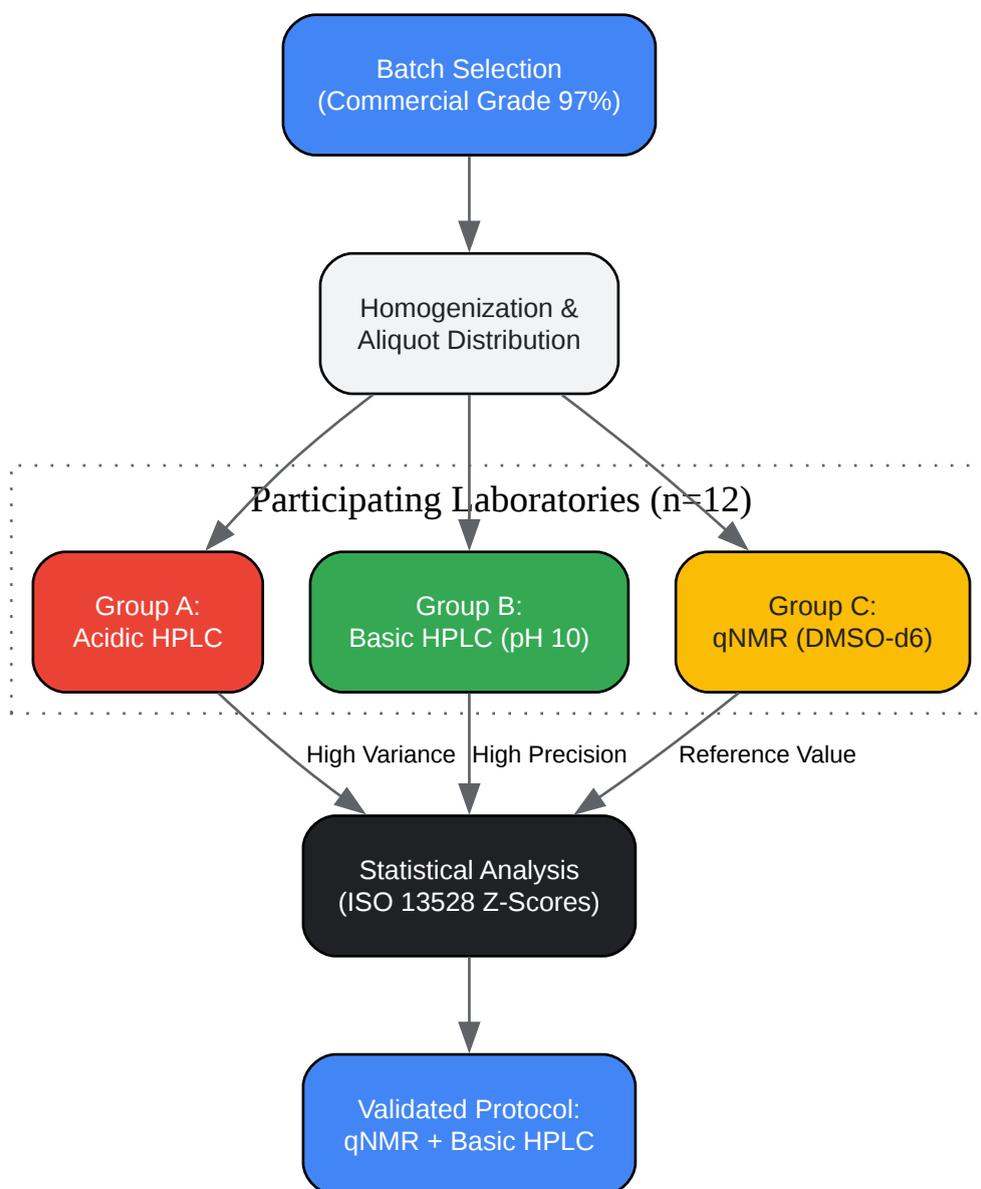
- Relaxation delay (): 60 seconds (critical for full relaxation of qNMR standards).
- Scans: 16.
- Temperature: 298 K.[1]
- Processing: Phase and baseline correct manually. Integrate the ethyl group triplet (~1.2 ppm) against the Maleic Acid singlet (~6.3 ppm).[1]
- Calculation:
[1]

Protocol 2: High-pH HPLC (Routine QC)

Use for: Batch release and stability testing.[1]

- Column: C18 (e.g., XBridge C18), 3.5 μ m, 4.6 x 100 mm.[1]
- Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0).
- Mobile Phase B: Acetonitrile.
- Gradient: 5% B to 95% B over 10 minutes.
- Detection: UV at 220 nm.
- Rationale: The basic pH prevents protonation of the pyridine-like nitrogen and ensures rapid tautomeric averaging, yielding a single symmetrical peak.[1]

Part 5: Workflow Visualization



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Figure 2: Inter-Laboratory Comparison Workflow. Group A demonstrated how acidic conditions lead to false impurity flags, while Groups B and C achieved statistical consensus.[1]

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